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Compound of Interest

Compound Name: 4-Isopropoxyphenylboronic acid

Cat. No.: B050181

Introduction

This technical guide provides a detailed overview of the spectroscopic data for 4-
Isopropoxyphenylboronic acid, a key building block in organic synthesis, particularly in the
development of novel pharmaceutical compounds. Due to the limited availability of direct
experimental data for 4-Isopropoxyphenylboronic acid in publicly accessible databases, this
document presents a comprehensive analysis based on data from closely related structural
analogs and established spectroscopic principles. The information herein is intended to serve
as a valuable resource for researchers, scientists, and professionals in drug development by
offering predicted spectral characteristics and detailed experimental methodologies.

Predicted Spectroscopic Data

The following tables summarize the predicted Nuclear Magnetic Resonance (NMR) and
Infrared (IR) spectral data for 4-Isopropoxyphenylboronic acid. These predictions are
derived from the analysis of structurally similar compounds, including 3-
isopropoxyphenylboronic acid derivatives and 4-isopropylphenylboronic acid.

Table 1: Predicted *H NMR Data for 4-Isopropoxyphenylboronic acid
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Chemical Shift Lo . .
Multiplicity Integration Assignment
(ppm)
Ar-H (ortho to -
~7.8-7.9 Doublet 2H
B(OH)z2)
~6.9-7.0 Doublet 2H Ar-H (ortho to -O-iPr)
~4.6-4.7 Septet 1H -CH(CH3)2
~1.3-1.4 Doublet 6H -CH(CHs)2
~5.0-6.0 Broad Singlet 2H -B(OH)2

Table 2: Predicted 3C NMR Data for 4-Isopropoxyphenylboronic acid

Chemical Shift (ppm)

Assignment

~160

Ar-C (para to -B(OH)z2)

~137

Ar-C (ortho to -B(OH)z2)

~125 (approx.)

Ar-C attached to Boron (often weak or not

observed)
~115 Ar-C (ortho to -O-iPr)
~70 -CH(CHs)2
~22 -CH(CHs)2

Table 3: Predicted IR Absorption Bands for 4-Isopropoxyphenylboronic acid
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Wavenumber (cm~?)

Intensity

Assignment

~3600-3200 Strong, Broad O-H stretch (B(OH)2)
) C-H stretch (aromatic and

~3000-2850 Medium _ _

aliphatic)
~1600-1580 Strong C=C stretch (aromatic ring)
~1380-1320 Strong B-O stretch
~1250 Strong C-O stretch (aryl ether)
~1170 Medium C-O stretch

C-H bend (para-disubstituted
~840 Strong

benzene)

Mass Spectrometry (MS) Analysis

Direct experimental mass spectrometry data for 4-Isopropoxyphenylboronic acid is not

readily available. However, based on its structure, the following observations can be

anticipated in an electron ionization (EI) mass spectrum:

e Molecular lon (M+): A peak corresponding to the molecular weight of the compound

(CoH13BO3, 180.09 g/mol ) would be expected, though it may be weak due to facile

fragmentation.

e Major Fragmentation Pathways:

o Loss of water (H20) from the boronic acid moiety.

o Loss of the isopropoxy group (-OCH(CHs)2) or an isopropyl radical (-CH(CH3s)z2).

o Fragmentation of the aromatic ring.

Experimental Protocols

The following are detailed methodologies for the acquisition of spectroscopic data for solid

organic compounds such as 4-Isopropoxyphenylboronic acid.
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. Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation: Approximately 5-10 mg of the solid sample is dissolved in 0.5-0.7 mL of
a suitable deuterated solvent (e.g., DMSO-des, CDClIs, or Methanol-ds4) in a standard 5 mm
NMR tube. Complete dissolution is ensured by gentle vortexing or sonication.

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used for data
acquisition.

'H NMR Acquisition:

o

The spectrometer is tuned and locked to the deuterium signal of the solvent.

o A standard one-pulse sequence is used to acquire the proton spectrum.

o Key parameters include a 30-45° pulse angle, a spectral width of approximately 16 ppm, a
relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.

o Typically, 16 to 64 scans are averaged to achieve a good signal-to-noise ratio.

o Chemical shifts are referenced to the residual solvent peak or an internal standard like
tetramethylsilane (TMS).

13C NMR Acquisition:

o

A proton-decoupled pulse sequence (e.g., PENDANT or DEPT) is used.

[¢]

A larger number of scans (typically several hundred to thousands) are required due to the
low natural abundance of 13C.

[¢]

The spectral width is set to approximately 200-250 ppm.

[¢]

Chemical shifts are referenced to the solvent signal.

. Fourier-Transform Infrared (FTIR) Spectroscopy

Sample Preparation (ATR Method):
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o A small amount of the solid sample is placed directly onto the crystal (e.g., diamond or
germanium) of an Attenuated Total Reflectance (ATR) accessory.

o Apressure clamp is applied to ensure good contact between the sample and the crystal.

[1]

o Sample Preparation (KBr Pellet Method):

o Approximately 1-2 mg of the finely ground sample is mixed with ~100 mg of dry potassium
bromide (KBr) powder in an agate mortar and pestle.[1]

o The mixture is then pressed into a thin, transparent pellet using a hydraulic press.[1]

o Data Acquisition:

o

A background spectrum of the empty ATR crystal or a pure KBr pellet is recorded.

[¢]

The sample is then scanned, typically over a range of 4000-400 cm~1.

[¢]

Multiple scans (e.g., 16-32) are co-added to improve the signal-to-noise ratio.

[e]

The resulting spectrum is displayed in terms of transmittance or absorbance.

3. Mass Spectrometry (MS)

o Sample Introduction: The sample can be introduced into the mass spectrometer via a direct
insertion probe for solid samples or after dissolution in a suitable solvent for techniques like
electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI).

e lonization:

o Electron lonization (El): The sample is vaporized and bombarded with a high-energy
electron beam (typically 70 eV), causing ionization and fragmentation.[2]

o Electrospray lonization (ESI): The sample solution is passed through a charged capillary,
creating a fine spray of charged droplets. As the solvent evaporates, ions are released into
the gas phase. This is a softer ionization technique that often preserves the molecular ion.
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¢ Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z)
by a mass analyzer (e.g., quadrupole, time-of-flight, or ion trap).

+ Detection: An electron multiplier or other detector measures the abundance of ions at each
m/z value, generating the mass spectrum.

Workflow Visualization

The following diagram illustrates a typical workflow for the spectroscopic analysis of a solid
organic compound.
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Caption: Workflow for Spectroscopic Analysis of Organic Compounds.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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